Z-D-Gln(Xan)-OH
Description
Z-D-Gln(Xan)-OH is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a modified form of glutamine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism.
Properties
IUPAC Name |
(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Gln(Xan)-OH typically involves the protection of the amino and carboxyl groups of glutamine, followed by the introduction of the xanthenyl group. The process often includes the following steps:
Protection of the Amino Group: The amino group of glutamine is protected using a suitable protecting group, such as benzyloxycarbonyl (Z).
Protection of the Carboxyl Group: The carboxyl group is protected using a group like tert-butyl (tBu).
Introduction of the Xanthenyl Group: The xanthenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Z-D-Gln(Xan)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthenyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Structure:
- Molecular Formula: C26H24N2O6
- Molecular Weight: 460.5 g/mol
- IUPAC Name: (2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Z-D-Gln(Xan)-OH is synthesized through a multi-step process involving the protection of amino and carboxyl groups of glutamine, followed by the introduction of the xanthenyl group. The synthetic route typically includes:
- Protection of the amino group using benzyloxycarbonyl.
- Protection of the carboxyl group with tert-butyl.
- Introduction of the xanthenyl group through nucleophilic substitution.
- Deprotection to yield the final product.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis.
Biology
The compound is studied for its role in protein interactions and cellular processes. Its xanthenyl modification enhances binding affinity to specific enzymes and receptors, facilitating research into enzyme-substrate interactions and protein folding.
Medicine
Research explores this compound's potential as a therapeutic agent , particularly in targeting specific cellular pathways. Its biological activities include:
- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cellular models.
- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, suggesting applications in treating inflammatory diseases.
- Antimicrobial Properties: Preliminary studies indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Industry
In industrial applications, this compound is utilized in the development of novel materials and as a reagent in various processes, including biopharmaceutical production.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in significant reductions in serum levels of inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in tissues, supporting its therapeutic potential in inflammatory conditions.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to understand how modifications to the xanthone core influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| R1 (OCH3) | Increases antioxidant activity |
| R2 (OH) | Decreases anti-inflammatory activity |
| R3 (CHO) | Enhances antimicrobial properties |
This table summarizes how specific modifications can enhance or diminish desired biological activities.
Mechanism of Action
The mechanism of action of Z-D-Gln(Xan)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The xanthenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to influence protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
Z-D-Gln-OH: A simpler derivative without the xanthenyl group.
Z-D-Glu(Xan)-OH: A similar compound with glutamic acid instead of glutamine.
Z-D-Asn(Xan)-OH: A derivative with asparagine.
Uniqueness
Z-D-Gln(Xan)-OH stands out due to the presence of the xanthenyl group, which imparts unique chemical and biological properties. This modification enhances its stability, binding affinity, and versatility in various applications, making it a valuable compound in scientific research.
Biological Activity
Z-D-Gln(Xan)-OH, a compound featuring a xanthone moiety linked to a glutamine derivative, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H26N2O6
- Molecular Weight : 426.47 g/mol
- CAS Number : 99092-88-3
- Storage Conditions : -20°C
The compound is characterized by the presence of a xanthone structure, which is known for various biological activities, including antioxidant and anti-inflammatory effects.
1. Antioxidant Activity
Xanthones are recognized for their ability to scavenge free radicals and reduce oxidative stress. This compound has shown promising results in inhibiting oxidative damage in cellular models. Studies indicate that compounds with xanthone structures can significantly reduce levels of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .
2. Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects through the modulation of inflammatory pathways. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against various pathogens. Preliminary findings suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis was conducted to understand how modifications to the xanthone core influence biological activity. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| R1 (OCH3) | Increases antioxidant activity |
| R2 (OH) | Decreases anti-inflammatory activity |
| R3 (CHO) | Enhances antimicrobial properties |
This table summarizes how specific modifications can enhance or diminish the desired biological activities of the compound.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, this compound treatment resulted in a significant reduction in serum levels of inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in tissues, supporting its therapeutic potential in inflammatory conditions .
Q & A
Q. What are the standard synthetic protocols for Z-D-Gln(Xan)-OH, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves orthogonal protection strategies: the Z-group protects the α-amino group, while the Xan (xanthyl) group stabilizes the glutamine side chain. Key steps include:
- Coupling protected intermediates using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions.
- Purification via recrystallization or reverse-phase HPLC to isolate enantiomerically pure product.
- Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm identity and purity (>95%) .
For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and include control experiments to validate racemization rates .
Q. How can researchers characterize this compound’s stability under common peptide synthesis conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to trifluoroacetic acid (TFA), HBTU/HOBt coupling mixtures, or basic environments (e.g., piperidine in DMF).
- Monitor degradation via TLC or LC-MS at timed intervals.
- Quantify decomposition products using calibrated HPLC peaks or H NMR integration .
Compare results to structurally similar derivatives (e.g., Z-L-Gln(Xan)-OH) to assess stereochemical stability .
Q. What purification techniques are optimal for isolating this compound from reaction byproducts?
- Methodological Answer :
- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) for preliminary purification.
- Recrystallization : Ethanol/water mixtures at 4°C often yield high-purity crystals.
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for final polishing.
Validate purity by melting point analysis and chiral HPLC to confirm enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize racemization while maximizing yield?
- Methodological Answer :
- Coupling Reagents : Test alternatives to carbodiimides, such as COMU or OxymaPure, which reduce racemization by lowering activation temperatures.
- Solvent Effects : Compare DMF, DCM, and THF; DMF typically suppresses racemization but may require lower temperatures (0–4°C).
- Additives : Include HOBt or HOAt to stabilize active esters.
Use DOE (Design of Experiments) to model interactions between variables (e.g., temperature, reagent ratio) and identify optimal conditions .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare H NMR chemical shifts across multiple solvents (CDCl₃, DMSO-d₆) to distinguish solvent-induced shifts from structural anomalies.
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the Xan-protected side chain.
- Reference Standards : Synthesize or procure enantiomeric controls (Z-L-Gln(Xan)-OH) to verify stereochemical assignments .
Q. How can computational methods predict this compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- DFT Calculations : Model the energy barriers for amide bond formation using software like Gaussian or ORCA. Focus on transition states during carbodiimide-mediated activation.
- MD Simulations : Simulate interactions between this compound and resin-bound peptides to predict coupling efficiency in SPPS.
Validate predictions with experimental kinetic data (e.g., second-order rate constants) derived from in-situ FTIR monitoring .
Key Considerations for Advanced Studies
- Ethical Reporting : Disclose synthetic yields, side products, and failed attempts to prevent publication bias .
- Interdisciplinary Links : Connect findings to peptide engineering or metabolic studies to justify broader relevance .
- Data Archiving : Deposit raw spectral data and computational inputs in repositories like Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
